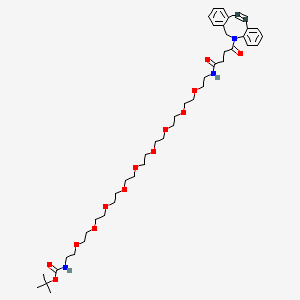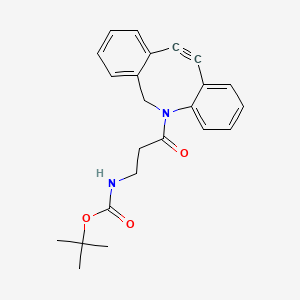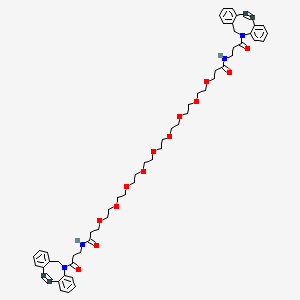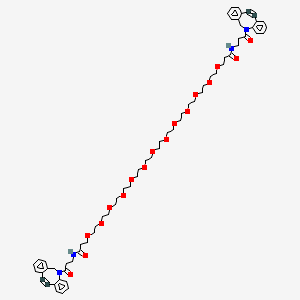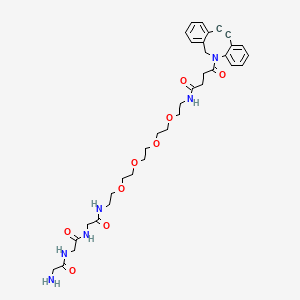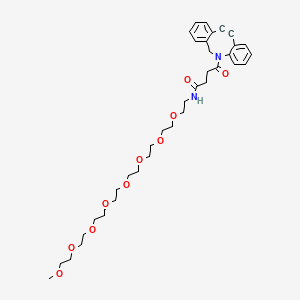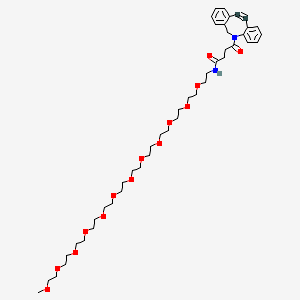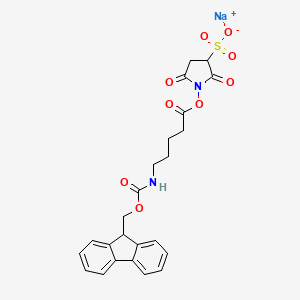
Fmoc-NH-pentanoic acid-NHS-SO3Na
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-NH-pentanoic acid-NHS-SO3Na is a compound used as a PROTAC linker, which is part of the alkyl chain class. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-pentanoic acid-NHS-SO3Na involves the protection of the amine group with Fmoc (fluorenylmethyloxycarbonyl) and the activation of the carboxylic acid group with NHS (N-hydroxysuccinimide) to form a sulfonated ester. The sulfonation increases the water solubility of the compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the final deprotection and purification steps to obtain the desired product .
化学反应分析
Types of Reactions
Fmoc-NH-pentanoic acid-NHS-SO3Na undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and free amines after deprotection .
科学研究应用
Fmoc-NH-pentanoic acid-NHS-SO3Na is widely used in scientific research for the synthesis of PROTACs. These molecules are valuable tools in chemical biology and drug discovery for targeted protein degradation. Applications include:
Chemistry: Used in the synthesis of complex molecules and conjugates.
Biology: Employed in studies of protein function and regulation.
Medicine: Potential therapeutic applications in targeted protein degradation for diseases such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
The mechanism of action of Fmoc-NH-pentanoic acid-NHS-SO3Na involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
- Fmoc-NH-hexanoic acid-NHS-SO3Na
- Fmoc-NH-butanoic acid-NHS-SO3Na
- Fmoc-NH-octanoic acid-NHS-SO3Na
Uniqueness
Fmoc-NH-pentanoic acid-NHS-SO3Na is unique due to its specific chain length and sulfonation, which provide optimal solubility and reactivity for the synthesis of PROTACs. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
属性
IUPAC Name |
sodium;1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O9S.Na/c27-21-13-20(36(31,32)33)23(29)26(21)35-22(28)11-5-6-12-25-24(30)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,30)(H,31,32,33);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEIIXDEAPFDFW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N2NaO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

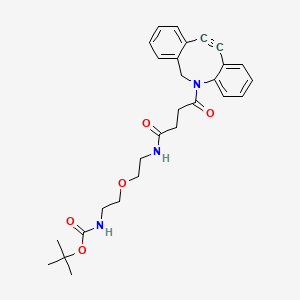
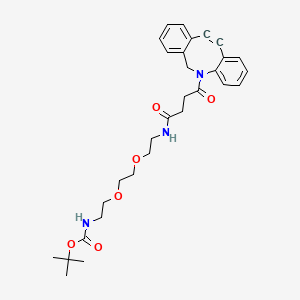
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
